molecular formula C7H6FN3O4 B1441001 3-Fluoro-2-methyl-4,6-dinitrophenylamine CAS No. 1167056-65-6

3-Fluoro-2-methyl-4,6-dinitrophenylamine

Cat. No. B1441001
M. Wt: 215.14 g/mol
InChI Key: RQUKGIGRNQQDHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-methyl-4,6-dinitrophenylamine is C7H6FN3O4 . Its molecular weight is 215.14 . More detailed structural information may be available in specialized chemical databases .

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel compounds involving 3-Fluoro-2-methyl-4,6-dinitrophenylamine and its derivatives plays a significant role in scientific research. For instance, the synthesis of novel metronidazole tethered 5-fluorouracil derivatives, where the 2,4-dinitrophenyl moiety is replaced with 2-methyl-5-nitroimidazole, showcases the application of dinitrophenylamine derivatives in creating compounds with potential radiosensitizing and cytotoxic activities under hypoxic conditions, highlighting their importance in cancer research (Abdi et al., 2013).

Analytical Characterization

The characterization of phenols as their 2,4-dinitrophenyl ethers, utilizing reactions with fluoro-2,4-dinitrobenzene, demonstrates the application of dinitrophenylamine derivatives in analytical chemistry. This method provides an ideal approach for the characterization of phenols, allowing their use in spectrophotometric and colorimetric quantitative analyses, among other purposes (Lehmann, 1971).

Radiosensitizing and Cytotoxicity Studies

Selective Radiosensitizing Activities

Research has shown that certain tethered compounds, where 2,4-dinitrophenylamine is a component, exhibit minimal cytotoxicity under aerobic conditions but possess selective radiosensitizing activities under hypoxic conditions. This selective activity is crucial for therapeutic applications, especially in targeting cancer cells in low-oxygen environments, thereby minimizing damage to healthy tissues (Khalaj et al., 2014).

Electrochemical and Electrochromic Properties

Electrochromic Materials

The development of highly stable anodic electrochromic aromatic polyamides containing dinitrophenylamine moieties underscores the versatility of these compounds in creating advanced materials. These materials exhibit promising electrochemical and electrochromic properties, making them suitable for applications in smart windows, displays, and other devices requiring controlled optical properties (Liou & Chang, 2008).

Safety And Hazards

While specific safety data for 3-Fluoro-2-methyl-4,6-dinitrophenylamine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-fluoro-2-methyl-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUKGIGRNQQDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-4,6-dinitrophenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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